7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole
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Overview
Description
7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . For instance, the reaction of aromatic aldehydes with appropriate precursors in the presence of catalysts like 18-crown-6 and potassium carbonate at elevated temperatures can yield the desired isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Isoxazole rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium Carbonate (K₂CO₃): Often used as a base in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing its efficacy against various cancer cell lines.
Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival . Molecular docking studies have shown that the compound can bind to targets like the epidermal growth factor receptor (EGFR), enhancing its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)isoxazole: Lacks the bromine atom but shares similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a different heterocyclic ring but has similar substituents.
Uniqueness
7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H7BrClNO |
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Molecular Weight |
308.56 g/mol |
IUPAC Name |
7-bromo-3-(2-chlorophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-10-6-3-5-9-12(16-17-13(9)10)8-4-1-2-7-11(8)15/h1-7H |
InChI Key |
YCMMJVARAOVMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC=C3Br)Cl |
Origin of Product |
United States |
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